molecular formula C28H22BrNO2 B3001200 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1024118-13-5

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No.: B3001200
CAS No.: 1024118-13-5
M. Wt: 484.393
InChI Key: RCGJOJZVGKEZSY-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that features a unique structure combining acetyl, bromophenyl, and phenyl groups with a trihydroindol core

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the trihydroindol structure.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can be compared with similar compounds such as:

    1-(3-Acetylphenyl)-2-phenylindole: Lacks the bromophenyl group, leading to different reactivity and applications.

    2-(4-Bromophenyl)-6-phenylindole:

    1-(3-Acetylphenyl)-6-phenylindole: Lacks the bromophenyl group, resulting in different biological and chemical behavior.

Biological Activity

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a compound of interest due to its potential biological activities. This indole derivative exhibits a complex structure that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C28H22BrNO2C_{28}H_{22}BrNO_2 with a molecular weight of 484.38 g/mol. The structure includes multiple aromatic rings and a bromine substituent, which can influence its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that indole derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Properties : Indole derivatives are recognized for their anticancer potential. Research has indicated that they can inhibit cell proliferation and induce apoptosis in cancer cells . The presence of the bromine atom may enhance these effects by increasing lipophilicity and altering the compound's interaction with cellular targets.
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents . This activity could be linked to the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The antioxidant properties of similar compounds have been documented, which can protect cells from oxidative stress and related damage . This activity is crucial in preventing various diseases linked to oxidative damage.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various indole derivatives, it was found that certain structural modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria. The presence of bromine in the structure was noted to increase the antibacterial potency due to enhanced membrane penetration .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that indole derivatives could induce apoptosis through mitochondrial pathways. In vitro studies demonstrated that these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death mechanisms .

Data Table: Biological Activities Overview

Biological ActivityObserved EffectReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates cytokine production
AntioxidantReduces oxidative stress

Properties

IUPAC Name

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrNO2/c1-18(31)21-8-5-9-24(14-21)30-26(20-10-12-23(29)13-11-20)17-25-27(30)15-22(16-28(25)32)19-6-3-2-4-7-19/h2-14,17,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJOJZVGKEZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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